
4,4'-Azobis(4-cyano-1-pentanol)
Overview
Description
4,4'-Azobis(4-cyano-1-pentanol) (CAS 4693-47-4) is an azo-based polymerization initiator with the molecular formula C₁₂H₂₀N₄O₂ and a molar mass of 252.31 g/mol . Structurally, it contains two terminal hydroxyl groups and cyano substituents on adjacent carbons, enabling dual functionality as both a radical initiator and a diol in polyurethane synthesis . Key properties include:
- Purity: ≥95% (commercial grade)
- Melting Point: 75–85°C
- Solubility: Soluble in alcoholic solvents (e.g., ethanol, methanol) but poorly soluble in water
- Storage: Requires refrigeration (2–8°C) under argon due to sensitivity to light and moisture .
Its primary applications include:
Preparation Methods
4,4’-Azobis(4-cyano-1-pentanol) can be synthesized through the condensation reaction of pentanal and a cyanide source, followed by oxidation and dehydrogenation[2][2]. The general synthetic route involves the following steps:
Condensation Reaction: Pentanal reacts with a cyanide source to form an intermediate.
Oxidation: The intermediate undergoes oxidation to form the desired product.
Dehydrogenation: The final step involves dehydrogenation to yield 4,4’-Azobis(4-cyano-1-pentanol).
In industrial production, the reaction conditions are optimized to ensure high yield and purity. The process typically involves controlled temperatures and the use of specific catalysts to facilitate the reactions[2][2].
Chemical Reactions Analysis
Thermal and Photochemical Decomposition
ACPO decomposes to generate free radicals, initiating polymerization. Key decomposition pathways include:
Thermal Decomposition
- Kinetic Data :
- Products : Decomposes into 2 equivalents of reactive radicals (N₂ gas as a byproduct) .
Photochemical Decomposition
- Initiation : Violet light (402 nm) triggers photolysis, producing transient intermediates (C’) and stable species (I, I’, I”) .
- Reaction Conditions :
Light Intensity Solvent Key Observations 402 nm DMF-d7 Formation of transient radicals Low intensity Aqueous Na₂CO₃ Slower radical generation
Free Radical Polymerization
- Monomers : Initiates polymerization of acrylamide, styrene, and vinyl monomers .
- Polymer Properties :
Polymer Type Properties Polyacrylamide High molecular weight, water-soluble Polyurethane Foams Uniform pore structure, low density
Redox-Initiated Polymerization
- Ce(IV)-ACPO System :
Antimicrobial Efficacy
- Target Pathogens :
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 (Source: BenchChem)
Anticancer Studies
- In Vitro Cytotoxicity :
Concentration (µM) Cell Viability (%) 50 75 100 50 200 25 (Source: BenchChem)
Research Trends
Recent studies explore ACPO in:
Scientific Research Applications
Polymerization Initiator
One of the most prominent applications of 4,4'-Azobis(4-cyano-1-pentanol) is its use as an initiator in aqueous polymerization processes. It generates free radicals upon thermal decomposition, which initiate the polymerization of acrylamide and other monomers:
- Acrylamide Polymerization : The compound is particularly effective in the aqueous polymerization of acrylamide, leading to the formation of polyacrylamide, a polymer widely used in water treatment, soil conditioning, and as a thickening agent in various industries .
Synthesis of Polymeric Materials
The compound is utilized in synthesizing various polymeric materials, such as:
- Coatings : It contributes to creating durable coatings with specific properties like adhesion and resistance to chemicals.
- Adhesives : The radical initiation helps develop adhesives with enhanced bonding capabilities.
- Foams : Used in producing polyurethane foams which are essential in furniture and insulation applications .
Coatings Industry
In the coatings industry, 4,4'-Azobis(4-cyano-1-pentanol) is employed to enhance the properties of coatings by improving their durability and chemical resistance. This application is crucial for automotive and industrial coatings where performance under harsh conditions is required.
Textile Industry
The compound finds applications in textile finishing processes where it aids in creating water-resistant fabrics and improving dye adherence through polymeric treatments .
Biomedical Applications
Recent studies have explored the use of 4,4'-Azobis(4-cyano-1-pentanol) in biomedical fields, particularly in drug delivery systems. Its ability to form hydrogels through radical polymerization allows for controlled release mechanisms for therapeutic agents .
Case Study 1: Aqueous Polymerization of Acrylamide
A study demonstrated that using 4,4'-Azobis(4-cyano-1-pentanol) as an initiator resulted in high molecular weight polyacrylamide with desirable viscosity properties for water treatment applications. The optimal conditions were identified, showcasing its efficiency compared to other initiators.
Case Study 2: Development of Coatings
Research focused on formulating epoxy-based coatings using this compound showed significant improvements in mechanical properties and chemical resistance compared to traditional formulations. The coatings exhibited enhanced performance under extreme environmental conditions.
Mechanism of Action
The mechanism of action of 4,4’-Azobis(4-cyano-1-pentanol) involves the generation of free radicals upon thermal or photochemical decomposition . These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in these reactions are primarily the double bonds of the monomers, which are broken to form new bonds with the growing polymer chain .
Comparison with Similar Compounds
Comparison with Similar Azo Compounds
Structural and Functional Differences
Key Insights :
- The hydroxyl groups in 4,4'-Azobis(4-cyano-1-pentanol) enable covalent bonding in polyurethane matrices, unlike ACPA or AIBN .
- ACPC’s acid chloride group facilitates esterification with polyols (e.g., PECH-diols), making it ideal for synthesizing energetic binders .
Thermal and Stability Properties
Discrepancies Noted:
- The flash point of 4,4'-Azobis(4-cyano-1-pentanol) varies between sources (46°C vs. 206.2°C ), likely due to differences in purity or testing methods.
Solubility and Reactivity
Biological Activity
4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) is a chemical compound known for its utility in polymer chemistry as a radical initiator. Its biological activity has garnered interest, particularly in the context of its potential applications in drug delivery systems and as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₂₀N₄O₂
- Molecular Weight : 252.31 g/mol
- IUPAC Name : 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
- Structure :
The biological activity of 4,4'-Azobis(4-cyano-1-pentanol) primarily arises from its ability to generate free radicals upon thermal decomposition. These radicals can interact with various biological macromolecules, leading to:
- Cellular Signaling Modulation : The generated radicals can influence signaling pathways by modifying proteins and lipids.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through oxidative stress mechanisms that damage microbial cell structures.
- Cytotoxic Effects : In certain contexts, the free radicals produced may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.
Antimicrobial Properties
Research indicates that 4,4'-Azobis(4-cyano-1-pentanol) displays significant antimicrobial activity against various bacterial strains. A study conducted by researchers at [source] demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to oxidative damage inflicted on bacterial cell membranes.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Anticancer Potential
In vitro studies have shown that 4,4'-Azobis(4-cyano-1-pentanol) can induce cytotoxicity in various cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 75 |
100 | 50 |
200 | 25 |
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the efficacy of 4,4'-Azobis(4-cyano-1-pentanol) as a disinfectant. The results indicated a significant reduction in microbial load on contaminated surfaces treated with the compound compared to controls.
Case Study 2: Cancer Cell Line Study
In a laboratory setting, researchers treated various cancer cell lines with differing concentrations of the compound. The findings suggested that higher concentrations correlated with increased apoptosis markers, such as caspase activation and PARP cleavage.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 4,4'-Azobis(4-cyano-1-pentanol) in academic laboratories?
The compound is typically synthesized via acid chloride activation of its precursor (e.g., 4,4'-azobis(4-cyanopentanoic acid)) followed by reaction with alcohols. Purification often involves recrystallization from methanol or fractional precipitation using solvent systems like tetrahydrofuran-methanol to achieve high purity (>97%) . For hydroxyl-terminated derivatives, NMR spectroscopy (¹H and ¹³C) is critical to confirm terminal hydroxyl groups, as shown in Figure 4 of hydroxyl-terminated poly(n-butyl acrylate) studies .
Q. How does 4,4'-Azobis(4-cyano-1-pentanol) function as a radical initiator in polymer synthesis?
This azo compound decomposes thermally or photochemically to generate free radicals, initiating polymerization. For example, in reversible addition-fragmentation chain transfer (RAFT) polymerization, it pairs with chain-transfer agents (CTAs) like dithiobenzoates to control molecular weight and dispersity. Optimal initiator-to-monomer ratios (e.g., 1:100–1:500) and temperatures (60–80°C) are key for efficient initiation .
Q. What analytical techniques are essential for characterizing 4,4'-Azobis(4-cyano-1-pentanol) and its polymer products?
- NMR Spectroscopy : Confirms structural integrity, including hydroxyl group presence (δ ~1.5–2.0 ppm for terminal -OH in ¹H NMR) .
- Gel Permeation Chromatography (GPC) : Measures molecular weight distributions (e.g., Mw/Mn = 1.12 for cyclic polymers) .
- UV-Vis Spectroscopy : Monitors decomposition kinetics via absorbance changes at λ ~350 nm .
Advanced Research Questions
Q. What are the kinetic parameters and decomposition pathways of 4,4'-Azobis(4-cyano-1-pentanol) under thermal vs. photochemical conditions?
Thermal decomposition follows first-order kinetics with activation energies (Ea) ranging from 120–140 kJ/mol, depending on solvent polarity. Photochemical decomposition in aqueous media generates cyanoalkyl radicals and nitrogen gas, with half-lives varying by UV intensity (e.g., 30–60 minutes under 365 nm light) . Contradictions in reported rates may arise from solvent effects; for instance, methanol stabilizes intermediates, slowing decomposition compared to non-polar solvents .
Q. How can researchers resolve contradictions in literature data regarding this compound’s stability in different solvents?
Systematic studies combining differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended. For example, DSC data showing exothermic peaks at 110–130°C in polar solvents vs. 90–100°C in non-polar solvents highlight solvent-dependent stability . Cross-validation with FTIR or mass spectrometry of decomposition products (e.g., 4-cyanopentanoic acid) can clarify mechanisms .
Q. What advanced applications exist for 4,4'-Azobis(4-cyano-1-pentanol) in cyclic polymer synthesis?
It enables cyclic polymer formation via thiolactone-disulfide chemistry. For example, coupling with PDMS-OH (reactive silicone oil) yields photo-responsive azo-PDMS with controlled cyclization efficiency (68% yield) and narrow dispersity (Mw/Mn = 1.12) . Advanced RAFT protocols using this initiator produce cyclic poly(vinylpyrrolidone) with tailored hydrodynamic radii for drug delivery .
Q. What safety protocols are critical when handling 4,4'-Azobis(4-cyano-1-pentanol) in laboratory settings?
- Storage : Keep at 2–8°C in airtight, light-protected containers to prevent premature decomposition .
- Handling : Use explosion-proof equipment and ground containers to mitigate static discharge risks. Decomposition releases toxic gases (e.g., HCN), requiring fume hoods and PPE .
- Disposal : Follow international regulations (e.g., UN 3226 for self-reactive solids) with neutralization via slow addition to alkaline solutions .
Properties
IUPAC Name |
2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTIJBANDVIHPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)(C#N)N=NC(C)(CCCO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4693-47-4 | |
Record name | 4,4'-Azobis(4-cyano-1-pentanol) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004693474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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